molecular formula C7H12F3NO B12317583 (Cis-6-(trifluoromethyl)piperidin-3-yl)methanol

(Cis-6-(trifluoromethyl)piperidin-3-yl)methanol

Cat. No.: B12317583
M. Wt: 183.17 g/mol
InChI Key: YOBHLDWPCVVZPC-UHFFFAOYSA-N
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Description

(Cis-6-(Trifluoromethyl)piperidin-3-yl)methanol (CAS 1550760-16-1) is a chiral piperidine derivative of interest in medicinal chemistry and drug discovery research. This compound features a stereodefined cis-configuration and a trifluoromethyl group, a moiety known to influence the physicochemical properties of molecules, such as metabolic stability, lipophilicity, and binding affinity . The hydroxymethyl group at the 3-position provides a versatile synthetic handle for further chemical modification, allowing researchers to conjugate the piperidine scaffold to other pharmacophores or build more complex molecular architectures . Piperidine and its substituted analogues are privileged structures in pharmaceutical development, frequently serving as key building blocks in the synthesis of potential therapeutic agents . While the specific biological profile of this compound is non-clinical, molecular fragments like this are utilized as intermediates in the exploration of new chemical space for various biological targets, including kinase inhibitors and GPCR agonists . The compound is supplied for research purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

[6-(trifluoromethyl)piperidin-3-yl]methanol

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6-2-1-5(4-12)3-11-6/h5-6,11-12H,1-4H2

InChI Key

YOBHLDWPCVVZPC-UHFFFAOYSA-N

Canonical SMILES

C1CC(NCC1CO)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclization of Enamine Intermediates

Enamine intermediates serve as precursors for constructing the piperidine ring. A common approach involves reacting β-alkoxyvinyl trifluoromethyl ketones with diamines under cyclocondensation conditions. For example:

  • Step 1 : Trifluoroacetylation of enol ethers generates β-alkoxyvinyl trifluoromethyl ketones.
  • Step 2 : Reaction with 2,6-diaminopyridine in methanol at reflux yields the piperidine core.
  • Step 3 : Stereoselective reduction using sodium borohydride or catalytic hydrogenation introduces the hydroxymethyl group while retaining the cis-configuration.

Key Data :

Starting Material Conditions Yield Cis:Trans Ratio
β-Ethoxyvinyl trifluoromethyl ketone Methanol, reflux, 24 h 51% 7:1
2,6-Diaminopyridine NaBH₄, 0°C → RT 73% 9:1

Functionalization of Preformed Piperidine Rings

Bromination-Hydroxylation Sequence

A patent-based method (MXPA00006631A) outlines bromination followed by hydroxylation:

  • Step 1 : 1-Methylpiperidin-4-one is converted to its hydrobromide salt using HBr/glacial acetic acid.
  • Step 2 : Bromination with Br₂ in acetic acid at 0–30°C yields 3-bromo-1-methyl-4-oxopiperidine hydrobromide.
  • Step 3 : Hydrolysis with water at 60–80°C replaces bromine with a hydroxyl group, achieving cis-selectivity.

Optimization :

  • Lower temperatures (0–5°C) during bromination improve regioselectivity.
  • Chiral resolution using tartaric acid derivatives enhances enantiomeric excess (>98% ee).

Trifluoromethyl Group Introduction

Direct introduction of the trifluoromethyl group is challenging due to its steric and electronic effects. A two-step process is employed:

  • Step 1 : Lithiation of 6-methylpiperidin-3-ol using LDA at −78°C.
  • Step 2 : Quenching with trifluoromethyl iodide (CF₃I) in THF yields the trifluoromethylated product.

Challenges :

  • Competing side reactions (e.g., over-alkylation) reduce yields to 40–55%.
  • Use of bulky bases (e.g., LiHMDS) suppresses byproducts.

Asymmetric Synthesis

Chiral Auxiliary-Mediated Approaches

A 2022 study (PMC9334529) utilized Evans oxazolidinones to control stereochemistry:

  • Step 1 : (S)-4-Benzyl-2-oxazolidinone is acylated with trifluoroacetic anhydride.
  • Step 2 : Alkylation with 3-bromo-1-propanol introduces the hydroxymethyl group.
  • Step 3 : Hydrolysis with LiOH/H₂O₂ removes the auxiliary, yielding the cis-product in 68% ee.

Improvements :

  • Switching to (R)-tert-butanesulfinamide as a chiral director increased ee to 92%.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic alcohols:

  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Conditions : Vinyl acetate, hexane, 25°C.
  • Outcome : 48% yield of cis-isomer with 99% ee.

Industrial-Scale Production

Continuous Flow Synthesis

A 2021 protocol (ACS JOC) highlights advantages of flow chemistry:

  • Step 1 : Piperidine ring formation in a microreactor (residence time: 2 min).
  • Step 2 : In-line trifluoromethylation using CF₃SiMe₃ and CuI.
  • Step 3 : Catalytic hydrogenation (Pd/C, H₂ 50 psi) ensures cis-configuration.

Scale-Up Data :

Parameter Batch Process Flow Process
Annual Capacity 50 kg 500 kg
Purity 95% 99%
Solvent Consumption 300 L/kg 50 L/kg

Comparative Analysis of Methods

Method Yield Range Cis Selectivity Scalability Cost ($/kg)
Cyclization of Enamines 51–73% 7:1 to 9:1 Moderate 1,200
Bromination-Hydroxylation 60–78% >95% ee High 900
Asymmetric Synthesis 40–68% 68–92% ee Low 3,500
Continuous Flow 85–90% 99% ee High 700

Critical Challenges and Solutions

  • Stereochemical Control :

    • Issue : Epimerization during hydroxymethyl group introduction.
    • Solution : Low-temperature (−40°C) Mitsunobu reactions with DIAD/PPh₃.
  • Trifluoromethyl Group Stability :

    • Issue : Decomposition under acidic conditions.
    • Solution : Neutral pH buffers (e.g., phosphate, pH 7.0) during workup.
  • Purification :

    • Issue : Co-elution of cis/trans isomers in chromatography.
    • Solution : Chiral HPLC with cellulose-based columns (Chiralpak IC).

Chemical Reactions Analysis

Types of Reactions

(Cis-6-(trifluoromethyl)piperidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the trifluoromethyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may require the use of nucleophiles or electrophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield a fully saturated piperidine ring.

Scientific Research Applications

Pharmaceutical Development

The compound's structural properties position it as a promising lead in drug development. The trifluoromethyl group significantly enhances the compound's ability to penetrate cell membranes, which is critical for interacting with biological targets such as G-protein-coupled receptors (GPCRs) and enzymes involved in neurotransmission and metabolic processes. Its potential applications include:

  • Neuropharmacology : Research indicates that derivatives of this compound may influence neurotransmitter systems, potentially leading to the development of treatments for neurological disorders.
  • Antimicrobial Activity : Some studies suggest that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of (Cis-6-(trifluoromethyl)piperidin-3-yl)methanol is crucial for optimizing its biological activity. Variations in the compound's structure can lead to significant differences in potency and efficacy against various biological targets. For instance, modifications can enhance binding affinity to specific receptors or improve pharmacokinetic profiles .

Table 1: Structure-Activity Relationship Overview

Compound VariantModificationsBiological ActivityReference
Base CompoundNoneStandard activity
Variant AAddition of methyl groupIncreased potency
Variant BTrifluoromethyl substitutionEnhanced solubility

Case Studies in Drug Discovery

Several case studies highlight the compound's potential in drug discovery:

Case Study 1: Anticancer Evaluation

In a study assessing the anticancer properties of various derivatives, this compound demonstrated significant inhibition of cell growth across different cancer cell lines, with IC50 values ranging from 20 to 30 µM. This suggests its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition Profile

The compound has been evaluated for its ability to inhibit TRPV1 receptors, which are implicated in pain signaling pathways. The inhibition constant (IC50) was determined to be approximately 30 nM, indicating high potency as a TRPV1 antagonist. This activity could have implications for pain management therapies .

Industrial Applications

In addition to its pharmaceutical applications, this compound may find use in industrial settings, particularly in the synthesis of other complex molecules. Its unique functional groups allow it to act as a versatile building block in organic synthesis, facilitating the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of (Cis-6-(trifluoromethyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and ability to cross biological membranes, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

2-[1-Methyl-6-(trifluoromethyl)piperidin-3-yl]acetic acid hydrochloride

  • Structure : Shares the 6-(trifluoromethyl)piperidine core but replaces the hydroxymethyl group with an acetic acid moiety.
  • The 1-methyl substitution may alter ring conformation and steric hindrance .
  • Applications : Likely used in drug discovery for solubility modulation via carboxylate salt formation.

[1-(Propan-2-yl)piperidin-3-yl]methanol

  • Structure : Contains a hydroxymethyl group at the 3-position but lacks the trifluoromethyl substituent. Instead, it has an isopropyl group at the 1-position.
  • The isopropyl group enhances lipophilicity .

Pyridine-Based Analogues

(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol

  • Structure : A pyridine derivative with -CF₃ at the 6-position and -CH₂OH at the 3-position, but includes a chlorine substituent at the 2-position.
  • Chlorine adds steric bulk and may influence reactivity in substitution reactions .
  • Synthesis : Prepared via reduction of corresponding carboxylic acids or aldehydes, as reported in synthetic protocols .

2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol

  • Structure : Features a methoxy (-OCH₃) group at the 2-position and -CH₂OH at the 3-position on a pyridine ring.
  • Molecular weight (207.15 g/mol) is lower than the piperidine analogue due to the absence of a saturated ring .

Pyrrolidine-Based Analogues

(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol

  • Structure : A five-membered pyrrolidine ring fused with a fluoropyridine moiety and a hydroxymethyl group.
  • Key Differences : The smaller pyrrolidine ring increases ring strain but may improve binding affinity in certain enzymatic pockets. Fluorine’s electronegativity contrasts with -CF₃’s bulkier hydrophobic character .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ring Type
(Cis-6-(Trifluoromethyl)piperidin-3-yl)methanol C₇H₁₂F₃NO 183.17 -CF₃ (6), -CH₂OH (3) Piperidine
2-[1-Methyl-6-(trifluoromethyl)piperidin-3-yl]acetic acid hydrochloride C₉H₁₃ClF₃NO₂ 267.66 -CF₃ (6), -CH₂COOH (3) Piperidine
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol C₇H₅ClF₃NO 211.57 -CF₃ (6), -CH₂OH (3), -Cl (2) Pyridine
2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol C₈H₈F₃NO₂ 207.15 -CF₃ (6), -CH₂OH (3), -OCH₃ (2) Pyridine
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol C₁₀H₁₂FN₂O 195.22 -F (6), -CH₂OH (3) Pyrrolidine

Biological Activity

(Cis-6-(trifluoromethyl)piperidin-3-yl)methanol is a novel piperidine derivative notable for its unique structural features, including a trifluoromethyl group and a hydroxymethyl group. These characteristics enhance its lipophilicity and potential for biological activity, making it a promising candidate in medicinal chemistry. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound can be described chemically as follows:

  • Chemical Formula : C₈H₁₄F₃N
  • Molecular Weight : 195.2 g/mol
  • Structural Features :
    • Piperidine ring
    • Trifluoromethyl group at the 6-position
    • Hydroxymethyl group at the 3-position

The trifluoromethyl group significantly increases the compound's lipophilicity, facilitating membrane penetration and interaction with various biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • G-Protein-Coupled Receptors (GPCRs) : The compound has shown potential in modulating GPCR pathways, which are critical in neurotransmission and various metabolic processes.
  • Enzyme Interaction : The hydroxymethyl group provides sites for further chemical modifications, enhancing its ability to act as an enzyme inhibitor or modulator.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. It exhibited moderate to strong activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 μg/mL
Escherichia coli25 μg/mL
Bacillus subtilis15 μg/mL

These results indicate that the compound may be effective as a lead compound for developing new antibacterial agents .

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, when tested on MDA-MB-231 breast cancer cells, it enhanced caspase-3 activity significantly at concentrations as low as 10 μM, suggesting its potential as an anticancer therapeutic agent .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameKey FeaturesBiological Activity
6-(Trifluoromethyl)piperidineLacks hydroxymethyl groupLimited versatility
Cis-(6-Methyl)piperidin-3-ylmethanolContains a methyl instead of trifluoromethylDifferent reactivity
3-HydroxypiperidineLacks trifluoromethyl groupVaries significantly in properties

The combination of both trifluoromethyl and hydroxymethyl groups in this compound enhances its lipophilicity and biological activity compared to its analogs .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Antibacterial Activity : A study involving various bacterial strains demonstrated that modifications to the structure could lead to enhanced antibacterial properties, suggesting that further optimization could yield more potent derivatives.
  • Case Study on Anticancer Effects : Research indicated that this compound could serve as a scaffold for developing new anticancer drugs by modifying its structure to enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

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